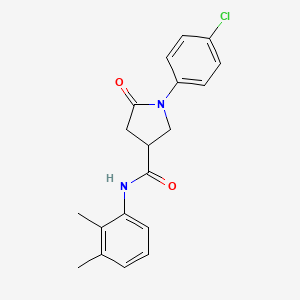![molecular formula C27H33N3O4 B15148820 1-[4-(Hexyloxy)phenyl]-3-[4-(phenylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B15148820.png)
1-[4-(Hexyloxy)phenyl]-3-[4-(phenylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-BENZOYLPIPERAZIN-1-YL)-1-[4-(HEXYLOXY)PHENYL]PYRROLIDINE-2,5-DIONE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BENZOYLPIPERAZIN-1-YL)-1-[4-(HEXYLOXY)PHENYL]PYRROLIDINE-2,5-DIONE typically involves multi-step organic reactions. The starting materials might include benzoylpiperazine, hexylphenol, and pyrrolidine derivatives. Common synthetic routes could involve:
Nucleophilic Substitution: Reacting benzoylpiperazine with a suitable halogenated pyrrolidine derivative.
Esterification: Forming the hexyl ester of the phenol group.
Cyclization: Creating the pyrrolidine-2,5-dione ring structure.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including:
Catalysts: Using catalysts to increase reaction efficiency.
Temperature and Pressure: Controlling temperature and pressure to maximize yield.
Purification: Employing techniques like crystallization, distillation, or chromatography for purification.
化学反应分析
Types of Reactions
3-(4-BENZOYLPIPERAZIN-1-YL)-1-[4-(HEXYLOXY)PHENYL]PYRROLIDINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of ketone or ester groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Organic solvents like dichloromethane, ethanol, or acetonitrile.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学研究应用
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological systems.
Medicine: Investigating its potential as a therapeutic agent for conditions like anxiety, depression, or neurological disorders.
Industry: Possible use in the development of new materials or chemical processes.
作用机制
The mechanism of action for 3-(4-BENZOYLPIPERAZIN-1-YL)-1-[4-(HEXYLOXY)PHENYL]PYRROLIDINE-2,5-DIONE would involve its interaction with specific molecular targets, such as receptors or enzymes. The pathways involved might include:
Receptor Binding: Binding to neurotransmitter receptors in the brain.
Enzyme Inhibition: Inhibiting enzymes involved in metabolic pathways.
Signal Transduction: Modulating signal transduction pathways.
相似化合物的比较
Similar Compounds
4-Benzoylpiperazine: A simpler derivative with similar pharmacological properties.
Hexylphenol: A compound with a similar hexyl group attached to a phenol ring.
Pyrrolidine-2,5-dione: The core structure shared with other derivatives.
Uniqueness
3-(4-BENZOYLPIPERAZIN-1-YL)-1-[4-(HEXYLOXY)PHENYL]PYRROLIDINE-2,5-DIONE is unique due to its combination of functional groups, which may confer distinct pharmacological properties and potential therapeutic applications.
属性
分子式 |
C27H33N3O4 |
|---|---|
分子量 |
463.6 g/mol |
IUPAC 名称 |
3-(4-benzoylpiperazin-1-yl)-1-(4-hexoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C27H33N3O4/c1-2-3-4-8-19-34-23-13-11-22(12-14-23)30-25(31)20-24(27(30)33)28-15-17-29(18-16-28)26(32)21-9-6-5-7-10-21/h5-7,9-14,24H,2-4,8,15-20H2,1H3 |
InChI 键 |
KDBXGOSSMKUQMV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


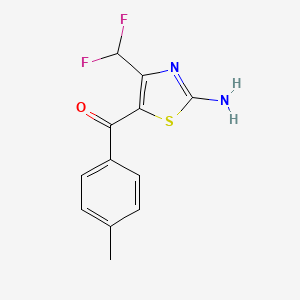
![N-[4-({2-[(3-bromo-4-methylphenyl)carbonyl]hydrazinyl}carbonyl)phenyl]acetamide](/img/structure/B15148759.png)
![4-bromo-2-chloro-6-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B15148771.png)
![Methyl 2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinecarboxylate](/img/structure/B15148778.png)
![[({Dimethyl[(4-nitrobenzoyloxy)methyl]silyl}oxy)dimethylsilyl]methyl 4-nitrobenzoate](/img/structure/B15148786.png)
![7-Oxabicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B15148799.png)
![2,2'-{acridine-3,6-diylbis[nitrilo(E)methylylidene]}bis(4,6-dichlorophenol)](/img/structure/B15148804.png)
![2-[[4-(Benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid](/img/structure/B15148813.png)
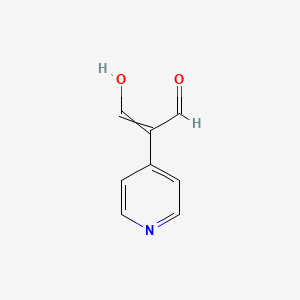
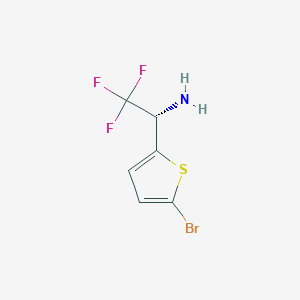
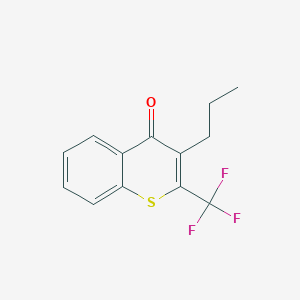
![N-[2-cyano-1-(4-methylphenyl)-1H-benzo[f]chromen-3-yl]-2-methoxybenzamide](/img/structure/B15148833.png)
![1-({[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino}methyl)naphthalen-2-ol](/img/structure/B15148840.png)
